

HT-2157: Application Notes and Protocols for Neuroscience Research

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Compound of Interest

Compound Name:	HT-2157
CAS No.:	1000273-87-9
Cat. No.:	B10801091

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Introduction

HT-2157, also known as SNAP-37889, is a selective, high-affinity, non-peptide antagonist of the galanin-3 receptor (Gal3).[1][2] Galanin is a neuropeptide implicated in a wide range of physiological and pathophysiological processes in the central nervous system, including mood, anxiety, cognition, and addiction.[3] By selectively blocking the Gal3 receptor, **HT-2157** offers a valuable tool for investigating the role of this specific receptor subtype in various neurological and psychiatric conditions. Preclinical studies have demonstrated the anxiolytic, antidepressant, and anti-addictive potential of **HT-2157**, making it a compound of significant interest in neuroscience research.[2][3] However, it is important to note that human clinical trials for **HT-2157** were terminated due to safety concerns.[2]

Mechanism of Action

HT-2157 acts as a competitive antagonist at the Gal3 receptor.[1][3] The Gal3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand galanin, inhibits adenylyl cyclase activity.[1][4] This leads to a decrease in intracellular cyclic AMP

(cAMP) levels. By blocking the binding of galanin to the Gal3 receptor, **HT-2157** prevents this downstream signaling cascade. The antagonism of Gal3 receptors by **HT-2157** has been shown to modulate serotonergic neurotransmission, potentially by attenuating the inhibitory influence of galanin on serotonin (5-HT) release in brain regions like the dorsal raphe nucleus. [3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **HT-2157** based on preclinical studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism

Parameter	Receptor	Species	Value	Reference
Binding Affinity (K _i)	Human Gal3	-	17.44 ± 0.01 nM	[1][3]
Human Gal1	-	> 10,000 nM	[1][3]	
Human Gal2	-	> 10,000 nM	[1][3]	
Functional Antagonism (K _b)	Human Gal3	-	29 nM	[3]

Table 2: In Vivo Efficacy in Behavioral Models

Behavioral Model	Species	Dose Range (mg/kg)	Route of Administration	Observed Effect	Reference
Vogel Punished Drinking Test	Rat	3, 10	Oral (p.o.)	Increased punished drinking (anxiolytic-like)	[3][4]
Forced Swim Test	Rat	3, 10	Oral (p.o.)	Reduced immobility time (antidepressant-like)	[4]
Social Interaction Test	Rat	3, 10, 30	Oral (p.o.)	Increased social interaction time (anxiolytic-like)	[3]
Operant Responding for Ethanol	Rat	30	Intraperitoneal (i.p.)	Reduced operant responding for ethanol	[1]
Morphine Self-Administration	Mouse	30	Intraperitoneal (i.p.)	Reduced morphine self-administration	[5]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Gal3 Receptor Affinity

- Objective: To determine the binding affinity (K_i) of **HT-2157** for the human Gal3 receptor.
- Materials:
 - Membranes from cells transiently expressing the human Gal3 receptor (e.g., LMTK- cells). [\[1\]\[3\]](#)
 - Radioligand: [125 I]-Galanin.
 - **HT-2157**.
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
 - Scintillation fluid and counter.
- Protocol:
 - Prepare serial dilutions of **HT-2157**.
 - In a 96-well plate, add cell membranes, [125 I]-Galanin (at a concentration near its K_d), and varying concentrations of **HT-2157** or vehicle.
 - For non-specific binding determination, add a high concentration of unlabeled galanin.
 - Incubate at room temperature for a specified time (e.g., 60-90 minutes).
 - Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C).
 - Wash the filters with ice-cold binding buffer.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate the specific binding and determine the IC_{50} value for **HT-2157**.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

2. Functional Assay: Inhibition of Adenylyl Cyclase

- Objective: To assess the functional antagonist activity of **HT-2157** at the Gal3 receptor.[1][4]
- Materials:
 - Cells co-transfected with the human Gal3 receptor and a G-protein (e.g., Gαz) in a suitable cell line (e.g., modified HEK-293 cells).[1]
 - Galanin.
 - **HT-2157**.
 - Forskolin (to stimulate adenylyl cyclase).
 - cAMP assay kit (e.g., ELISA-based or fluorescence-based).
- Protocol:
 - Culture the transfected cells to an appropriate density.
 - Pre-incubate the cells with varying concentrations of **HT-2157** or vehicle for a specified time (e.g., 15-30 minutes).
 - Add a fixed concentration of galanin to stimulate the Gal3 receptor, in the presence of forskolin.
 - Incubate for a specified time (e.g., 10-15 minutes) at 37°C.
 - Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit.
 - Generate concentration-response curves for galanin in the presence and absence of different concentrations of **HT-2157**.
 - Perform a Schild analysis to determine the pA₂ or K_b value, which quantifies the potency of the antagonist. A Schild regression slope close to 1 is indicative of competitive antagonism.[3]

In Vivo Protocols

1. Vogel Punished Drinking Test (Anxiolytic-like Effects)

- Objective: To evaluate the anxiolytic-like properties of **HT-2157** in rats.[3][4]
- Materials:
 - Male rats (e.g., Sprague-Dawley).
 - Vogel test apparatus (a chamber with a drinking spout connected to a shock generator).
 - **HT-2157**.
 - Vehicle control.
- Protocol:
 - Water-deprive the rats for 48 hours prior to the test.
 - Administer **HT-2157** (e.g., 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test.
 - Place the rat in the Vogel test chamber.
 - For a set period (e.g., 5 minutes), every 20th lick of the drinking spout results in a mild foot shock.
 - Record the total number of licks and the number of shocks received.
 - An increase in the number of licks and shocks in the **HT-2157** treated group compared to the vehicle group indicates an anxiolytic-like effect.

2. Forced Swim Test (Antidepressant-like Effects)

- Objective: To assess the antidepressant-like effects of **HT-2157** in rats.[4]
- Materials:
 - Male rats (e.g., Wistar).
 - A cylindrical container filled with water (24-25°C).
 - **HT-2157**.

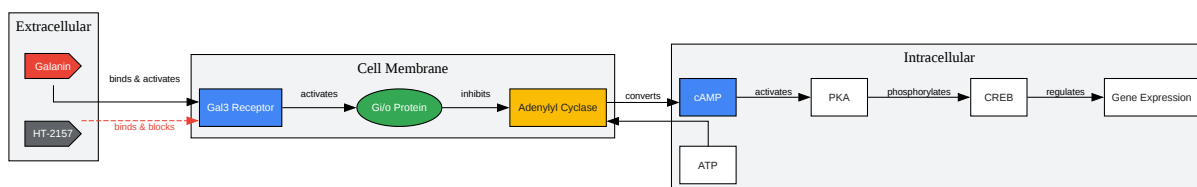
- Vehicle control.
- Protocol:
 - On day 1 (pre-test), place each rat in the water cylinder for 15 minutes.
 - On day 2 (test day), administer **HT-2157** (e.g., 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test.
 - Place the rat in the water cylinder for 5 minutes.
 - Record the duration of immobility (the time the rat spends floating with minimal movements to keep its head above water).
 - A significant reduction in immobility time in the **HT-2157** treated group compared to the vehicle group suggests an antidepressant-like effect.

3. Operant Responding for Ethanol (Anti-addictive Properties)

- Objective: To investigate the effect of **HT-2157** on the motivation to consume ethanol in alcohol-preferring rats.[\[1\]](#)
- Materials:
 - Alcohol-preferring rats (e.g., iP rats).
 - Operant conditioning chambers equipped with two levers and a liquid dispenser.
 - Ethanol solution (e.g., 10% v/v).
 - **HT-2157**.
 - Vehicle control.
- Protocol:
 - Train the rats to self-administer the ethanol solution by pressing the active lever. The inactive lever has no consequence.

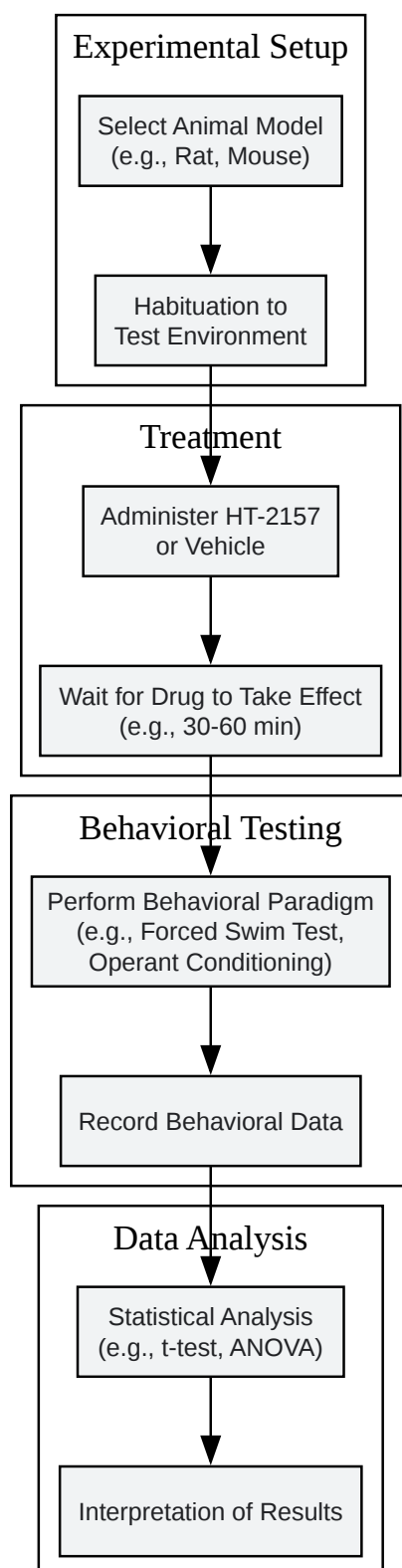
- Once stable responding is achieved, on the test day, administer **HT-2157** (e.g., 30 mg/kg, i.p.) or vehicle 30-60 minutes before the session.
- Place the rat in the operant chamber and record the number of presses on both the active and inactive levers for the duration of the session (e.g., 30 minutes).
- A decrease in active lever pressing in the **HT-2157** treated group compared to the vehicle group indicates a reduction in the motivation to consume ethanol.

Signaling Pathways and Experimental Workflows



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Caption: **HT-2157** antagonizes the Gal3 receptor, preventing galanin-mediated inhibition of adenylyl cyclase.



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Caption: A generalized workflow for in vivo behavioral studies using **HT-2157**.

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- To cite this document: BenchChem. [HT-2157: Application Notes and Protocols for Neuroscience Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10801091/docs#ht-2157-application-notes-and-protocols-for-neuroscience-research\]](https://www.benchchem.com/product/b10801091/docs#ht-2157-application-notes-and-protocols-for-neuroscience-research)

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